4-amino-6-methyl-4H-pyridazin-3-one

FABP4 inhibition medicinal chemistry scaffold optimization

Fragment-based FABP4 inhibitor programs often struggle with batch variability and limited selectivity data when sourcing pyridazinone scaffolds. 4-Amino-6-methyl-4H-pyridazin-3-one directly addresses these pain points as a pre-validated fragment hit with established target engagement metrics. • FABP4 IC₅₀ = 1.65 µM with >60-fold selectivity over FABP3, reducing cardiac liability concerns at the fragment stage. • Consistent 97% purity across commercial batches eliminates the need for repeated analytical characterization before fragment soaking or co-crystallography. • The reactive 4-amino handle enables rapid library expansion via acylation, sulfonylation, or urea formation for scaffold hopping campaigns.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B12360059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-methyl-4H-pyridazin-3-one
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=CC(C(=O)N=N1)N
InChIInChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2,4H,6H2,1H3
InChIKeyYDJSHNCJYKFCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methyl-4H-pyridazin-3-one: FABP4 Inhibitor Core Scaffold


4-Amino-6-methyl-4H-pyridazin-3-one (CAS 13925-21-8) is a small-molecule pyridazin-3(2H)-one heterocycle characterized by an amino group at position 4 and a methyl group at position 6 . It serves as a privileged scaffold in medicinal chemistry, particularly in the design of fatty acid binding protein 4 (FABP4) inhibitors, where it provides a core that can be elaborated to achieve low-micromolar potency [1].

4-Amino-6-methyl-4H-pyridazin-3-one vs. Generic Pyridazinones for FABP4


Pyridazin-3-ones display extreme sensitivity in FABP4 potency to the nature and position of substituents. While the 4-amino group is critical for hydrogen-bonding interactions within the FABP4 binding pocket, the 6-methyl substituent significantly impacts both binding affinity and selectivity over off-target fatty acid binding proteins. Replacing 4-amino-6-methyl-4H-pyridazin-3-one with a generic pyridazinone lacking the 4-amino group (e.g., 6-methylpyridazin-3(2H)-one) or bearing a different 6-substituent (e.g., 6-phenyl) results in dramatic loss of FABP4 inhibitory activity, with published analogs showing IC₅₀ values 5- to 14-fold higher [1][2].

4-Amino-6-methyl-4H-pyridazin-3-one: Quantitative Differentiation from Analogs


FABP4 Inhibitory Potency vs. Pyridazinone Analogs

The 4-amino-6-methyl substitution pattern achieves FABP4 inhibitory activity (IC₅₀ = 1.65 µM, Ki = 0.20 µM in 1,8-ANS displacement fluorescence assay) that is meaningfully lower than several closely related pyridazinone analogs evaluated in the same target series. Specifically, the 4-amino-6-methyl core demonstrates 5.0-fold improvement over the 4-ureido analog 4b (IC₅₀ = 8.27 µM) and 14.1-fold improvement over the N-2-substituted-4-aminophenyl analog 30b (IC₅₀ = 23.18 µM), while approaching the potency of the optimized lead 25a (IC₅₀ = 2.97 µM) [1][2].

FABP4 inhibition medicinal chemistry scaffold optimization

FABP4 vs. FABP3 Selectivity

The 4-amino-6-methyl core exhibits a promising selectivity profile against the cardiac isoform FABP3. In head-to-head testing, the compound inhibits FABP4 with an IC₅₀ of 1.65 µM while showing only marginal activity against FABP3 (IC₅₀ > 100 µM), yielding a selectivity index (FABP3 IC₅₀ / FABP4 IC₅₀) greater than 60 [1]. This selectivity is not a universal feature of pyridazinone-based FABP4 inhibitors; scaffold modifications can erode this window.

selectivity profiling FABP3 counter-screen drug safety

Synthetic Versatility: 4-Amino Core vs. Unsubstituted Pyridazinones

The 4-amino group constitutes a reactive handle enabling acylation, sulfonylation, reductive amination, and coupling reactions that are inaccessible from 4-unsubstituted pyridazin-3-ones. In the FABP4 series, elaboration at the 4-amino position generated over 20 novel analogs with tunable potency (IC₅₀ ranging from 1.57 µM to >50 µM) [1]. By contrast, 6-methylpyridazin-3(2H)-one lacking the 4-amino group offers no equivalent site for systematic SAR exploration, severely limiting the chemical space accessible for optimization.

chemical diversification building block utility medicinal chemistry library

Physicochemical Profile vs. 6-Aryl Analogs

The 6-methyl substituent imparts a favorable balance of lipophilicity and hydrogen-bonding capacity. The calculated properties (cLogP ~ -0.2; H-bond donors = 2; H-bond acceptors = 3; molecular weight 125.13 Da) place the compound well within lead-like chemical space . In contrast, 6-phenyl and 6-aryl pyridazinone analogs used as comparators in FABP4 programs exhibit substantially higher molecular weight (typically >280 Da) and cLogP (>3.0), which are associated with poorer solubility and higher promiscuity risks .

drug-likeness physicochemical properties lead-likeness

Commercial Purity and Supply Consistency

4-Amino-6-methyl-4H-pyridazin-3-one is commercially available at a minimum purity of 97% (HPLC) from multiple specialty chemical suppliers, ensuring reproducibility in biological assays . This contrasts with many custom-synthesized 4-amino-pyridazinone analogs that require in-house preparation, characterization, and purification, introducing batch-to-batch variability that can confound SAR interpretation. The solid physical form (powder) simplifies handling and formulation compared to lower-melting or hygroscopic pyridazinone intermediates.

quality control chemical supply chain research-grade procurement

4-Amino-6-methyl-4H-pyridazin-3-one: Optimal Application Scenarios


Fragment-Based Lead Discovery for FABP4

With a molecular weight of 125 Da, cLogP near zero, and an established FABP4 IC₅₀ of 1.65 µM, 4-amino-6-methyl-4H-pyridazin-3-one qualifies as an ideal fragment hit for FABP4 inhibitor programs. Its >60-fold selectivity over FABP3 reduces cardiac safety concerns at the fragment stage, enabling confident progression into fragment growth and scaffold hopping campaigns [1]. The commercial availability at 97% purity supports immediate fragment soaking and co-crystallography studies.

Parallel Library Synthesis via 4-Amino Derivatization

The reactive 4-amino handle permits acylation, sulfonylation, and urea formation, generating libraries of >20 analogs in a single synthetic campaign. This versatility uniquely positions the compound as a central building block for medicinal chemistry groups seeking to explore the pyridazinone chemical space for targets beyond FABP4, including kinases, phosphodiesterases, and GPCRs where 4-amino-pyridazinones have demonstrated ligand efficiency [1].

FABP4 Assay Control and Counter-Screening

The well-characterized dual activity profile (FABP4 IC₅₀ = 1.65 µM; FABP3 IC₅₀ > 100 µM) makes the compound an excellent tool for assay validation and selectivity counter-screening. Its consistent commercial purity minimizes batch-to-batch variability in biochemical and cell-based assays, outperforming custom-synthesized pyridazinone analogs that may require repeated purification and analytical characterization [1].

Agrochemical Intermediate for Herbicide Development

Patents describe 4-amino-6-methylpyridazin-3(2H)-one as a key intermediate for herbicidal pyridazinone derivatives, including those with haloalkyl substitution at the 2-position. The compound's solid physical form and commercial availability at multi-gram scale facilitate kilogram-level synthesis of agrochemical leads, offering an advantage over in-house intermediate preparation that requires hydrazine chemistry with associated safety and scalability concerns [2].

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